molecular formula C6H14N2 B1592167 2-Methyl-1,4-diazepane CAS No. 65974-17-6

2-Methyl-1,4-diazepane

Cat. No. B1592167
CAS RN: 65974-17-6
M. Wt: 114.19 g/mol
InChI Key: KMRLPKVQSAHVSQ-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diazepane is a chemical compound with the CAS Number: 65974-17-6 . It has a molecular weight of 114.19 and is a liquid at room temperature . It is a derivative of 1,4-diazepine, which is a diazepine .


Synthesis Analysis

The synthesis of 1,4-diazepanes, including 2-Methyl-1,4-diazepane, has been a subject of active research due to their medicinal importance . A modular synthetic approach has been described where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are converted into piperazines and related 1,4-diazepane and 1,5-diazocane scaffolds . By varying the combinations of building blocks used, it is possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,4-diazepane is represented by the InChI Code: 1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3 . The molecule is a seven-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

1,4-Diazepines, including 2-Methyl-1,4-diazepane, are associated with a wide range of biological activities . Scientists have been actively involved in studying the synthesis, reactions, and biological evaluation of 1,4-diazepines . The enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .


Physical And Chemical Properties Analysis

2-Methyl-1,4-diazepane has a melting point of 27-28 degrees Celsius .

Scientific Research Applications

Synthesis and Ligand Applications

  • Chiral Synthesis and Receptor Ligands : Chiral 1,4-diazepanes, synthesized from amino acids, have shown promise as σ1 receptor ligands. These compounds, including variants with a 2-methyl group, exhibit high σ1 affinity and selectivity over related receptors. They have potential applications in cognition enhancement without inducing severe toxic effects (Fanter et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Triazenes : Research demonstrates the synthesis of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, a new series of triazenes. These compounds are stable and characterized using various spectroscopic methods, providing valuable information for the development of novel diazepane-based molecules (Moser & Vaughan, 2004).

Solid-Phase Organic Synthesis

  • Solid-Phase Organic Synthesis : Solid-phase synthesis of chiral 1,4-diazepanes has been explored, indicating their potential for scalable and efficient production. These compounds exhibit high σ1 receptor affinity, indicating their relevance in pharmacological applications (Fanter et al., 2018).

Catalysis

  • Catalysis in Epoxidation : Manganese(III) complexes with 1,4-diazepane ligands have been studied for their catalytic ability in olefin epoxidation. This demonstrates the potential of 1,4-diazepane derivatives in enhancing catalytic reactions (Sankaralingam & Palaniandavar, 2014).

Pharmaceutical Applications

  • Cannabinoid Receptor Agonists : 1,4-Diazepane compounds have been identified as potent cannabinoid receptor 2 agonists. They have been optimized for metabolic stability, indicating their therapeutic potential in related medical applications (Riether et al., 2011).

Intermediate in Drug Synthesis

  • Intermediate for Rho-Kinase Inhibitor : The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitor K-115, highlights the importance of 1,4-diazepane derivatives in the synthesis of clinically significant drugs (Gomi et al., 2012).

Structural and Functional Analysis

  • X-ray Crystallography and Molecular Structure : Studies involving the structural analysis of 1,4-diazepane derivatives through X-ray crystallography provide insights into the molecular configuration and potential applications in material science and drug design (Toze et al., 2011).

  • Microwave-Assisted Synthesis : The development of microwave-assisted synthesis methods for 1,4-diazepane derivatives offers a rapid and efficient approach for producing these compounds, which can be valuable in various chemical synthesis processes (Wlodarczyk et al., 2007).

  • Novel Iron(III) Complexes : The study of iron(III) complexes with 1,4-diazepane ligands as models for enzymatic processes provides valuable insights into their potential applications in biochemical research (Mayilmurugan et al., 2008).

Safety And Hazards

The safety information for 2-Methyl-1,4-diazepane includes several hazard statements such as H312 and H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P405, and P501 . It is harmful if swallowed and causes skin irritation .

Future Directions

The future directions for 1,4-diazepanes, including 2-Methyl-1,4-diazepane, involve further exploration of their synthesis, reactions, and biological attributes . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Relevant Papers There are several relevant papers on 1,4-diazepanes, including 2-Methyl-1,4-diazepane. One paper discusses a modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds . Another paper presents a biocatalytic access to 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . These papers provide valuable insights into the synthesis and potential applications of 1,4-diazepanes.

properties

IUPAC Name

2-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLPKVQSAHVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616573
Record name 2-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-diazepane

CAS RN

65974-17-6
Record name 2-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,4-diazepane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Gomi, A Kouketsu, T Ohgiya, K Shibuya - Synthesis, 2012 - thieme-connect.com
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram …
Number of citations: 11 www.thieme-connect.com
L Fanter, C Müller, D Schepmann, F Bracher… - Bioorganic & Medicinal …, 2017 - Elsevier
Starting from enantiomerically pure amino acids, 1,4-diazepanes with various substituents in 1, 2, and 4-position were synthesized following the late stage diversification strategy. The …
Number of citations: 9 www.sciencedirect.com
L Fanter, D Schepmann, B Wünsch - Archiv der Pharmazie, 2018 - Wiley Online Library
The aim of this work was to transfer the established chiral‐pool synthesis of 1,2,4‐trisubstituted 1,4‐diazepanes in solution on the solid phase. For this purpose, (S)‐configured amino …
Number of citations: 1 onlinelibrary.wiley.com
N Gomi, K Shibuya, K Kawamura, M Kabeya - Tetrahedron Letters, 2022 - Elsevier
In humans, oxidative metabolites 2–4 of (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)-isoquinoline hydrochloride dihydrate (K-115, 1), a novel Rho-kinase inhibitor, are mainly …
Number of citations: 2 www.sciencedirect.com
HH Maw, AM Teitelbaum, H Yu - Rapid Communications in …, 2021 - Wiley Online Library
Rationale BI 605906 undergoes a collision‐induced dissociation (CID) fragmentation resulting in the loss of methylsulfinic acid and butadiene to produce a corresponding imine. The …
W Hui, L Sun, H Zhang, L Zou, Q Zou… - Journal of Separation …, 2016 - Wiley Online Library
We report the development and validation of a stability‐indicating reversed‐phase high‐performance liquid chromatography method with precolumn derivatization for the separation …
X Wu, X Yang, Q Liang, X Xue, J Huang, J Wang… - European Journal of …, 2021 - Elsevier
Glaucoma is the third leading cause of blindness and impairment of vision worldwide, after refractive errors and cataracts. According to the survey, the number of people with glaucoma …
Number of citations: 9 www.sciencedirect.com
E Wellner, H Sandin, L Pääkkönen - Synthesis, 2003 - thieme-connect.com
[1, 4]-Diazepan-6-ols are easily oxidized to ketones using Swern or Dess-Martin oxidation conditions. The fluorination of these [1, 4]-diazepanones with diethylaminosulfur trifluoride (…
Number of citations: 25 www.thieme-connect.com
D Lavogina, M Lust, I Viil, N Konig… - Journal of medicinal …, 2009 - ACS Publications
The crystal structure of a complex of the catalytic subunit (type α) of cAMP-dependent protein kinase (PKA Cα) with ARC-type inhibitor (ARC-1034), the presumed lead scaffold of …
Number of citations: 54 pubs.acs.org
K Viht, S Schweinsberg, M Lust, A Vaasa… - Analytical …, 2007 - Elsevier
Interactions between adenosine–oligoarginine conjugates (ARC), bisubstrate analog inhibitors of protein kinases, and catalytic subunits of cAMP-dependent protein kinase (cAPK Cα) …
Number of citations: 48 www.sciencedirect.com

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